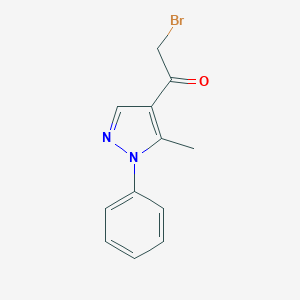

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone is a chemical compound that has been used as a precursor for the synthesis of various heterocycles . It has been utilized in the synthesis of new functionalized heterocycles, including 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines .

Synthesis Analysis

The compound is synthesized and used as a precursor for the synthesis of some new 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines . The formation of the target compounds was achieved by the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the appropriate aminotriazolethiol .Chemical Reactions Analysis

The compound reacts with pyridine to afford the corresponding pyridinium bromide salt . It also reacts with α,β-unsaturated ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on chemical databases .Applications De Recherche Scientifique

Synthesis of Novel Compounds

- 2-Bromo-1-(1H-pyrazol-4-yl)ethanone serves as a versatile precursor for synthesizing novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines}. These compounds are obtained through reactions involving aminotriazolethiol or 6-pyrazolyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-3-thiol, with their structures confirmed by spectroscopy and elemental analyses (Salem et al., 2016).

Heterocyclic Compound Synthesis

- The chemical is involved in the synthesis of various heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives. This process includes a series of reactions, starting from 2-aminobenzaldehyde and leading to various Schiff base derivatives (Adnan, Hassan, & Thamer, 2014).

Bioactive Compound Development

- Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties were prepared from this compound, showing moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).

Anticholinesterase Activity

- The compound is used in synthesizing derivatives that have been evaluated for their ability to inhibit acetylcholinesterase, indicating potential in developing cholinesterase inhibitors (Mohsen et al., 2014).

Ultrasound-Promoted Synthesis

- Its derivatives are synthesized under both silent and ultrasonic conditions, demonstrating the efficacy of ultrasound irradiation in reaction improvement (Saleh & Abd El-Rahman, 2009).

Antiviral Activity

- Derivatives of this compound are used in synthesizing heterocyclic compounds with evaluated cytotoxicity and antiviral activities, highlighting its potential in developing antiviral agents (Attaby et al., 2006).

Photocatalytic Applications

- It's involved in Cu(II)-photocatalysed hydrocarboxylation of imines with carbon dioxide, leading to the formation of disubstituted amino acids and highlighting its potential in photocatalysis and antimicrobial applications (Gordon, Hosten, & Ogunlaja, 2022).

Propriétés

IUPAC Name |

2-bromo-1-(5-methyl-1-phenylpyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-9-11(12(16)7-13)8-14-15(9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGXRQSIPNGJNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380077 |

Source

|

| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone | |

CAS RN |

137577-00-5 |

Source

|

| Record name | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)

![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)